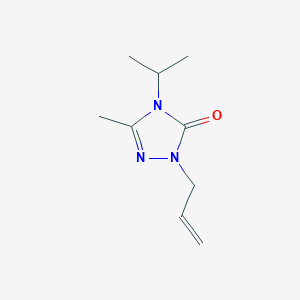
5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1,3,4-thiadiazol-2-amine is a compound with the molecular formula C9H9N3S . It is a derivative of 1,3,4-thiadiazol-2-amine, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives has been reported in several studies. For instance, one method involves the reaction of commercially available substituted phenylacetic acids with thiosemicarbazide . Another approach involves linking chitosan with synthesized 1,3,4-thiadiazol compounds .Molecular Structure Analysis
The molecular structure of 5-Benzyl-1,3,4-thiadiazol-2-amine consists of a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Methodologies: New compounds involving 5-benzyl-1,3,4-thiadiazol-2-amine were synthesized and characterized using various spectroscopic methods, highlighting the compound's utility in creating novel chemical entities (Dani et al., 2013).
- Ultrasound-Assisted Synthesis: Innovative methods for synthesizing derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine, using ultrasound, have been explored, demonstrating more efficient production techniques (Erdogan, 2018).
Biological Activities
- Acetylcholinesterase Inhibition: Derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine were found to exhibit acetylcholinesterase-inhibition activities, suggesting potential therapeutic applications in neurodegenerative diseases (Zhu et al., 2016).
- Anticancer and Antitubercular Properties: Some derivatives have shown significant in vitro activities against cancer and tubercular cells, underscoring their potential as novel therapeutic agents (Sekhar et al., 2019).
Pharmacological Scaffolds and Chemical Properties
- Schiff Bases Derivatives: Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective abilities and antimicrobial properties, demonstrating the compound's versatility as a pharmacological scaffold (Gür et al., 2020).
- Anti-Leishmanial Activity: Novel derivatives exhibited promising anti-leishmanial activity, showcasing its potential in treating parasitic infections (Tahghighi et al., 2012).
Advanced Synthesis Techniques and Structural Insights
- Advanced Synthesis and Characterization: Synthesis techniques involving carbodiimide condensation and characterization of novel acetamide derivatives highlight the compound's role in advanced chemical synthesis (Yu et al., 2014).
- Fluorescence Studies: Studies on the fluorescence effects of derivatives reveal insights into their molecular aggregation and charge transfer effects, valuable in materials science and biochemistry (Matwijczuk et al., 2018).
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is involved in the progression of Alzheimer’s disease .
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter. This can help ameliorate cognitive symptoms associated with Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .
Pharmacokinetics
It’s known that ache inhibitors can have limitations such as non-selectivity, poor bioavailability, and adverse side effects .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels. This can help improve cognitive function in individuals with Alzheimer’s disease by enhancing cholinergic neurotransmission .
Properties
IUPAC Name |
5-benzyl-1,3,4-thiadiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXCNZNLHLDAIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955499-06-5 |
Source


|
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2368328.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)
![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)
![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2368334.png)







